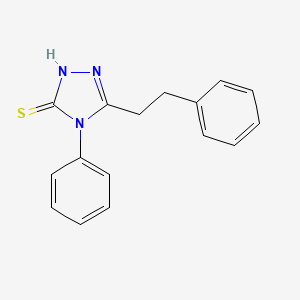

4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-phenyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c20-16-18-17-15(12-11-13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCWKKYFAOEINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization with phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Dihydrotriazoles

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. Research has demonstrated that derivatives of triazole-thiol compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study conducted by Gumrukcuoglu et al. synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and evaluated their antimicrobial activities using agar-well diffusion methods. The results indicated that certain derivatives showed notable inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Moderate | High |

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | High | Moderate |

Synthesis Techniques

The synthesis of 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods, including:

- Cyclization Reactions : Utilizing hydrazine derivatives with suitable carbon disulfide sources.

- Condensation Reactions : Involving aldehydes to form Schiff bases followed by cyclization.

These methods allow for the modification of the triazole ring to enhance biological activity.

Potential Therapeutic Uses

The compound's structure suggests potential applications beyond antimicrobial activity:

- Antifungal Agents : Given its efficacy against fungal strains, further investigation into its use as an antifungal treatment is warranted.

- Cancer Research : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation; thus, exploring this compound's effects in oncology could be beneficial.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole-3-Thiol Derivatives

Key Observations :

- Electron-donating groups (e.g., -NH2, -OCH3) enhance antioxidant activity by stabilizing free radicals .

- Aromatic and heteroaromatic substituents (e.g., pyridyl, thiophene) improve interactions with biological targets, such as enzymes or DNA .

- Lipophilic groups (e.g., 2-phenylethyl, benzyl) increase membrane permeability, critical for anticancer activity .

Key Trends :

- Anticancer Activity: Derivatives of this compound exhibit potent cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells, with selectivity indices >3 .

- Antioxidant Capacity: Amino-substituted analogs (AT, AP) outperform electron-withdrawing derivatives in radical scavenging due to enhanced electron donation .

- Antimicrobial Properties : Halogenated derivatives (e.g., 2-fluorophenyl, 3-chlorophenyl) show broad-spectrum activity against bacterial and fungal pathogens .

Physicochemical Properties

Lipophilicity (logP) and molecular weight (MW) are critical for drug-likeness:

Table 3: Physicochemical Parameters

*Estimated using analogous structures. Higher logP values correlate with increased lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This compound features a thiol group that enhances its reactivity and potential therapeutic effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15N3S |

| Molecular Weight | 283.37 g/mol |

| CAS Number | 114246-71-8 |

The mechanism of action of this compound involves its interaction with various biological targets. The thiol group allows for redox reactions and the formation of disulfide bonds, which are significant in biological systems. The compound has been shown to inhibit key enzymes involved in DNA replication and protein synthesis, leading to its anticancer and antimicrobial effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro tests using the MTT assay against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) showed that various derivatives of this compound exhibited selective cytotoxicity towards cancer cells. Notably, compounds derived from this scaffold demonstrated increased potency against melanoma cells compared to other cell lines .

- Mechanistic Insights : The compound's ability to disrupt cellular processes through enzyme inhibition has been linked to its potential as an antimetastatic agent. One derivative was characterized as selectively inhibiting cancer cell migration .

Antimicrobial Activity

The triazole scaffold has also been recognized for its antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of various bacterial strains. For example:

- Testing Against Bacteria : Research has shown that triazole derivatives exhibit activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism likely involves interference with bacterial enzyme function.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Derivative A | High cytotoxicity | 13.004 |

| Derivative B | Moderate cytotoxicity | 28.399 |

| Derivative C | Low cytotoxicity | >50 |

This table summarizes findings from studies assessing the cytotoxicity of various derivatives against HepG2 liver cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical applications:

- Case Study on Anticancer Effects : A study demonstrated that a specific derivative significantly inhibited cell proliferation in melanoma models while sparing normal cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

- Antimicrobial Efficacy : Another investigation revealed that certain derivatives effectively reduced bacterial load in infected models, suggesting their potential use as antibiotic agents .

Q & A

Q. What are the common synthetic routes for preparing 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with hydrazinolysis, nucleophilic addition, and heterocyclization. For example:

- Step 1 : Acylation of indole-3-butanoic acid followed by hydrazinolysis to form hydrazide intermediates.

- Step 2 : Reaction with phenylisothiocyanate under alkaline conditions to form thiourea derivatives.

- Step 3 : Cyclization in basic media to yield the triazole-thiol core .

Intermediates are characterized via elemental analysis (C, H, N content), ¹H NMR (to confirm proton environments), and FTIR (to identify functional groups like -SH and triazole rings) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?

Key methods include:

Q. How is the antiradical activity of this compound evaluated in preliminary biological assays?

A standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used:

- Prepare an ethanolic DPPH solution (λmax = 517 nm).

- Incubate with the compound at varying concentrations (e.g., 10⁻³ M to 10⁻⁴ M).

- Measure absorbance reduction, which correlates with radical scavenging capacity.

For example, derivatives with thiophen-2-ylmethyl substituents show up to 88.89% activity at 10⁻³ M .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and reaction time for S-alkylated derivatives?

Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction times from hours to minutes via controlled dielectric heating. For example:

Q. How do molecular docking studies predict the compound’s interaction with therapeutic targets like kinases or viral proteins?

Procedure :

- Select target proteins (e.g., SARS-CoV-2 helicase [PDB: 5WWP], anaplastic lymphoma kinase [2XP2]).

- Prepare ligand and protein structures (e.g., protonation, energy minimization).

- Perform docking (e.g., AutoDock Vina) to generate binding poses.

- Analyze interactions (hydrogen bonds, hydrophobic contacts) and binding energies.

For triazole-thiol derivatives, docking reveals strong affinity for kinase ATP-binding pockets (e.g., -8.5 kcal/mol for 2XP2) .

Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

Case Study : Antiradical activity varies with substituents (e.g., 4-fluorobenzylidene reduces activity by ~35% compared to hydroxybenzylidene derivatives). Resolution Strategies :

Q. What are the challenges in synthesizing hybrid derivatives (e.g., coumarin-triazole-thiophene hybrids) for enhanced bioactivity?

Key Challenges :

- Steric hindrance : Bulky groups (e.g., coumarin) may reduce cyclization efficiency.

- Solubility : Thiophene and triazole moieties require polar aprotic solvents (e.g., DMF) for reactions.

Solutions : - Use phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics.

- Introduce hydrophilic groups (e.g., -OH, -COOH) post-synthesis to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.